An In-Depth Technical Guide to 3-ethynyl-1-methyl-1H-pyrazole (CAS No. 61514-59-8)
An In-Depth Technical Guide to 3-ethynyl-1-methyl-1H-pyrazole (CAS No. 61514-59-8)
Introduction
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of pharmacologically active agents.[1][2][3] Its unique electronic properties and ability to act as a versatile scaffold have led to its incorporation into numerous FDA-approved drugs.[1] The introduction of a reactive ethynyl group at the 3-position of the 1-methyl-1H-pyrazole core creates a molecule of significant interest for researchers, scientists, and drug development professionals: 3-ethynyl-1-methyl-1H-pyrazole (CAS No. 61514-59-8). This terminal alkyne functionality opens a gateway to a vast array of chemical transformations, most notably the Nobel Prize-winning "click" chemistry and Sonogashira cross-coupling reactions, making it an invaluable building block in the synthesis of complex molecular architectures for drug discovery and materials science.
This in-depth technical guide provides a comprehensive overview of 3-ethynyl-1-methyl-1H-pyrazole, from its fundamental properties and synthesis to its reactivity and applications, with a focus on providing field-proven insights and actionable protocols for the modern researcher.
Physicochemical Properties and Structural Elucidation
A thorough understanding of the physicochemical properties of 3-ethynyl-1-methyl-1H-pyrazole is paramount for its effective use in synthesis and downstream applications. The table below summarizes its key identifiers and properties.
| Property | Value |
| CAS Number | 61514-59-8 |
| Molecular Formula | C₆H₆N₂ |
| Molecular Weight | 106.12 g/mol |
| Appearance | Expected to be a liquid or low-melting solid |
| Boiling Point | Not readily available |
| Solubility | Expected to be soluble in common organic solvents |
Spectroscopic Characterization: A Predictive Approach
While a publicly available, experimentally verified spectrum for 3-ethynyl-1-methyl-1H-pyrazole is not readily found in the searched literature, we can predict the expected ¹H and ¹³C NMR chemical shifts based on known data for substituted pyrazoles.[4][5][6] This predictive analysis is a crucial tool for in-process reaction monitoring and final product confirmation.
Predicted ¹H NMR Spectrum (in CDCl₃):
-
N-CH₃: A singlet expected around δ 3.8-4.0 ppm.
-
Pyrazole H-4: A doublet expected around δ 6.2-6.4 ppm.
-
Pyrazole H-5: A doublet expected around δ 7.4-7.6 ppm.
-
Ethynyl H: A singlet expected around δ 3.0-3.2 ppm.
Predicted ¹³C NMR Spectrum (in CDCl₃):
-
N-CH₃: A signal expected around δ 38-40 ppm.
-
Pyrazole C-3: A signal expected around δ 140-142 ppm.
-
Pyrazole C-4: A signal expected around δ 110-112 ppm.
-
Pyrazole C-5: A signal expected around δ 130-132 ppm.
-
Ethynyl C≡C: Two signals expected in the range of δ 70-90 ppm.
Synthesis of 3-ethynyl-1-methyl-1H-pyrazole: A Step-by-Step Protocol
The synthesis of 3-ethynyl-1-methyl-1H-pyrazole is most effectively achieved through a two-step sequence involving a Sonogashira coupling followed by a deprotection step. This approach leverages the readily available 3-iodo-1-methyl-1H-pyrazole as a starting material.
Workflow for the Synthesis of 3-ethynyl-1-methyl-1H-pyrazole
Caption: Synthetic workflow for 3-ethynyl-1-methyl-1H-pyrazole.
Experimental Protocol
PART 1: Sonogashira Coupling of 3-iodo-1-methyl-1H-pyrazole with Trimethylsilylacetylene [7][8][9]
Causality: The Sonogashira reaction is a robust and highly efficient method for the formation of a carbon-carbon bond between a vinyl or aryl halide and a terminal alkyne. The use of a palladium catalyst is crucial for the oxidative addition to the C-I bond, while the copper(I) co-catalyst facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[7] Trimethylsilylacetylene is used as a protected form of acetylene, which prevents side reactions and allows for controlled coupling.
Materials:
-
3-iodo-1-methyl-1H-pyrazole
-
Trimethylsilylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), freshly distilled
-
Anhydrous tetrahydrofuran (THF)
-
Argon or Nitrogen gas supply
Procedure:
-
To a dry, argon-purged flask, add 3-iodo-1-methyl-1H-pyrazole (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).
-
Add anhydrous THF, followed by freshly distilled Et₃N (2.0 eq).
-
To this stirred mixture, add trimethylsilylacetylene (1.2 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove the catalyst residues.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 3-((trimethylsilyl)ethynyl)-1-methyl-1H-pyrazole.
PART 2: Deprotection of the Trimethylsilyl Group [10][11]
Causality: The trimethylsilyl (TMS) group is a commonly used protecting group for terminal alkynes due to its stability under many reaction conditions and its facile removal under mild basic or fluoride-mediated conditions. Potassium carbonate in methanol provides a simple and effective method for the cleavage of the Si-C bond.
Materials:
-
3-((Trimethylsilyl)ethynyl)-1-methyl-1H-pyrazole
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
Procedure:
-
Dissolve the silyl-protected pyrazole (1.0 eq) in methanol.
-
Add potassium carbonate (2.0 eq) to the solution.
-
Stir the mixture at room temperature for 1-3 hours, monitoring the deprotection by TLC or GC-MS.
-
Once the reaction is complete, neutralize the mixture with dilute hydrochloric acid.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-ethynyl-1-methyl-1H-pyrazole. Further purification can be achieved by column chromatography if necessary.
Reactivity and Synthetic Applications
The terminal alkyne functionality of 3-ethynyl-1-methyl-1H-pyrazole is the cornerstone of its synthetic utility, enabling its participation in two of the most powerful C-C and C-heteroatom bond-forming reactions in modern organic chemistry: the Sonogashira coupling and the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a "click" reaction.
Sonogashira Cross-Coupling Reactions
The Sonogashira reaction allows for the direct coupling of 3-ethynyl-1-methyl-1H-pyrazole with a wide range of aryl and vinyl halides or triflates.[7][12] This reaction is instrumental in the synthesis of more complex pyrazole-containing molecules with extended π-systems, which are of interest in materials science and as scaffolds for drug discovery.
Caption: General scheme for the Sonogashira coupling reaction.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the quintessential "click" reaction, known for its high efficiency, regioselectivity (yielding the 1,4-disubstituted triazole), and tolerance of a wide variety of functional groups.[2][13][14] This reaction allows for the facile conjugation of the 3-ethynyl-1-methyl-1H-pyrazole moiety to molecules containing an azide group, such as biomolecules, polymers, or other drug fragments.[1][15]
Caption: General scheme for the CuAAC "click" reaction.
Applications in Drug Discovery and Development
The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[13][16] The introduction of the ethynyl group provides a handle for further functionalization, allowing for the rapid generation of libraries of novel compounds for high-throughput screening.
The 1,2,3-triazole linkage formed via the CuAAC reaction is not merely a linker but can also act as a pharmacophore, participating in hydrogen bonding and dipole interactions with biological targets.[17] The resulting 1,4-disubstituted pyrazole-triazole conjugates are of significant interest in the development of new therapeutic agents.
Conclusion
3-ethynyl-1-methyl-1H-pyrazole is a versatile and valuable building block for researchers in organic synthesis and drug discovery. Its straightforward synthesis and the presence of a highly reactive terminal alkyne group make it an ideal substrate for Sonogashira coupling and "click" chemistry. The ability to readily introduce the pyrazole moiety into more complex molecules through these robust and efficient reactions underscores its importance in the ongoing quest for novel therapeutics and functional materials. This guide provides the foundational knowledge and practical protocols to empower scientists to effectively utilize this potent chemical tool in their research endeavors.
References
-
Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952–3015. [Link]
- Asif, M. (2022). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Research in Pharmacy and Pharmaceutical Sciences, 7(4), 1-22.
-
Wikipedia contributors. (2023, December 27). Azide-alkyne Huisgen cycloaddition. In Wikipedia, The Free Encyclopedia. Retrieved January 21, 2026, from [Link]
- Borah, P., & Gogoi, J. (2020). Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. Journal of Chemical Sciences, 132(1), 1-25.
- Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective Ligation of Azides and Terminal Alkynes.
-
Požgan, F. (n.d.). "Click" chemistry with CuAIAC. Bio&Organic LAB, P1-0179, FKKT. Retrieved from [Link]
- Baskaran, S., & Lee, J. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc, 2014(6), 54-71.
- Patil, P. O., Bari, S. B., & Firke, S. D. (2021). Novel 1,4‐Disubstituted 1,2,3‐Triazoles Accessed via Click Chemistry: Their Molecular Docking, Anti‐inflammatory and Antioxidant Evaluation. ChemistrySelect, 6(32), 8345-8352.
-
Erdélyi, M., & Gogoll, A. (2001). Rapid Homogeneous-Phase Sonogashira Coupling Reactions Using Controlled Microwave Heating. The Journal of Organic Chemistry, 66(12), 4165–4169. [Link]
-
ResearchGate. (2006). 13C NMR chemical shifts of N‐unsubstituted‐ and N‐methyl‐pyrazole derivatives. Retrieved from [Link]
-
ResearchGate. (2002). 1H and 13C NMR study of perdeuterated pyrazoles. Retrieved from [Link]
-
Royal Society of Chemistry. (2018). Synthesis and pharmacological evaluation of 1,3-diaryl substituted pyrazole based (thio)urea derivatives as potent antimicrobial agents against multi-drug resistant Staphylococcus aureus and Mycobacterium tuberculosis. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]
-
University of Puget Sound. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]
- Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667.
-
SciELO México. (2007). Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. Retrieved from [Link]
- Correia, V. G., & de Fátima, Â. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 660938.
- Kumar, D., Reddy, V. B., Sharad, S., & Kumar, V. (2011). Click chemistry inspired one-pot synthesis of 1,4-disubstituted 1,2,3-triazoles and their Src kinase inhibitory activity. Bioorganic & Medicinal Chemistry Letters, 21(1), 449-452.
- Abood, N. A., & Al-Amery, M. H. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazol-5-one and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781.
- Gomaa, A. M., & Ali, M. M. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Mini-Reviews in Medicinal Chemistry, 20(10), 886-910.
- De Luca, L. (2022).
- Molander, G. A., & Brown, A. R. (2017). Some Aspects of the Chemistry of Alkynylsilanes. Synthesis, 49(19), 4349-4375.
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 3. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. rsc.org [rsc.org]
- 6. jocpr.com [jocpr.com]
- 7. arkat-usa.org [arkat-usa.org]
- 8. Rapid Homogeneous-Phase Sonogashira Coupling Reactions Using Controlled Microwave Heating [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. redalyc.org [redalyc.org]
- 11. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Account Suspended [p1-0179.fkkt.uni-lj.si]
- 15. quod.lib.umich.edu [quod.lib.umich.edu]
- 16. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]

